molecular formula C12H18O B8585645 4,8-Cyclododecadien-1-one CAS No. 15229-79-5

4,8-Cyclododecadien-1-one

Cat. No.: B8585645
CAS No.: 15229-79-5
M. Wt: 178.27 g/mol
InChI Key: AZSAUMXEXMBZBS-UHFFFAOYSA-N
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Description

4,8-Cyclododecadien-1-one (CAS: 65763-18-0 for the cis,trans isomer) is a cyclic ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol. Its structure features a 12-membered carbon ring containing two conjugated double bonds (4,8-positions) and a ketone group at position 1 . This compound is primarily utilized in the fragrance industry due to its musky and earthy scent profile, and it serves as a critical intermediate in synthesizing cyclododecanol (CDOL) and cyclododecanone (CDON), which are precursors to 1,10-decanedicarboxylic acid (DDDA) and laurolactam—key components in nylon production .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 4,8-cyclododecadien-1-one?

Synthesis typically involves cyclization reactions of dodecadiene precursors under controlled catalytic conditions (e.g., acid-catalyzed intramolecular aldol condensation). Characterization requires multi-modal analysis:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm cyclic structure and ketone functionality.
  • Mass spectrometry (LC-MS/GC-MS) for molecular weight validation and fragmentation pattern analysis.
  • FT-IR to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). Experimental protocols must include purity validation (HPLC ≥95%) and replicate trials to ensure reproducibility .

Q. How can researchers assess the aquatic toxicity of this compound in laboratory settings?

Standardized ecotoxicological assays include:

  • Daphnia magna acute immobilization tests (OECD 202), with EC₅₀ values reported at 22.8 mg/L for water fleas .
  • Algal growth inhibition tests (OECD 201) to evaluate chronic effects on primary producers. Data should be contextualized with environmental fate studies (e.g., biodegradation half-life, bioaccumulation potential) to model ecosystem risks .

Q. What are the critical parameters for handling and storing this compound to ensure experimental integrity?

  • Storage : Under inert gas (argon) at –20°C to prevent oxidation.
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, respirators) to avoid dermal/oral exposure.
  • Waste disposal : Collect in sealed containers for incineration; avoid aqueous release due to chronic aquatic toxicity .

Advanced Research Questions

Q. How can conflicting data on the compound’s toxicity be resolved?

Discrepancies in toxicity values (e.g., EC₅₀ variations between studies) may arise from:

  • Test organism variability (e.g., Daphnia magna vs. other species).
  • Experimental conditions (pH, temperature, dissolved oxygen). Mitigation strategies:
  • Meta-analysis of existing data to identify outliers.
  • Dose-response modeling with Bayesian statistics to quantify uncertainty.
  • Inter-laboratory validation using standardized protocols .

Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH and temperature?

Advanced experimental design:

  • Kinetic studies : Monitor degradation rates via HPLC under controlled pH (2–12) and temperature (25–60°C).
  • Degradation product identification : Use high-resolution MS/MS and isotopic labeling to trace reaction pathways.
  • Computational modeling : DFT calculations to predict thermodynamic stability and reactive intermediates. Such studies clarify environmental persistence and inform safe handling protocols .

Q. How does the compound’s conformational flexibility influence its reactivity in catalytic systems?

Methodological approach:

  • X-ray crystallography or molecular dynamics simulations to map low-energy conformers.
  • Kinetic isotope effects (KIE) to probe transition states in ketone-mediated reactions.
  • Steric/electronic parameterization (Taft constants, Hammett plots) to correlate structure with reactivity. Findings guide catalyst design for selective functionalization .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

ParameterReported Value AReported Value BLikely Source of Discrepancy
Melting Point60°C65°CPolymorphism or impurity gradients.
Water Solubility0.5 mg/L2.1 mg/LMeasurement method (shake-flask vs. column elution).
Resolution steps:
  • Purity reassessment via DSC (melting range analysis).
  • Standardized solubility testing (OECD 105 guidelines) .

Q. Methodological Best Practices

Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies?

  • Probit/logit regression for EC₅₀/LC₅₀ calculations.
  • Bootstrap resampling to estimate confidence intervals.
  • ANOVA with post-hoc tests (Tukey HSD) for multi-group comparisons. Software tools: R (drc package), GraphPad Prism .

Q. How can researchers validate the absence of synthetic byproducts in this compound batches?

  • LC-MS/MS with MRM to detect trace impurities.
  • 2D NMR (COSY, HSQC) to confirm absence of unanticipated stereoisomers.
  • SPE purification followed by elemental analysis (C, H, O) .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines in ecotoxicology studies?

  • Institutional Animal Care and Use Committee (IACUC) approval for vertebrate testing.
  • FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset sharing.
  • Pre-registration of experimental protocols on platforms like Open Science Framework to mitigate bias .

Comparison with Similar Compounds

The structural and functional uniqueness of 4,8-Cyclododecadien-1-one distinguishes it from related cyclododecane derivatives. Below is a detailed comparison:

Structural and Functional Group Analysis

Table 1: Molecular and Functional Group Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₂H₁₈O 178.27 Ketone, Two conjugated double bonds 12-membered ring with unsaturation
Cyclododecane C₁₂H₂₄ 168.32 Fully saturated hydrocarbon 12-membered ring, no functional groups
Cyclododecanone C₁₂H₂₂O 182.30 Ketone Saturated 12-membered ring
1,4,7,10-Tetraazacyclododecane C₈H₂₀N₄ 172.27 Four amine groups 12-membered nitrogen macrocycle

Key Observations :

  • Cyclododecane lacks functional groups, making it chemically inert compared to this compound, which is reactive due to its ketone and diene moieties .
  • Cyclododecanone shares the ketone group but lacks double bonds, reducing its utility in fragrance applications .
  • 1,4,7,10-Tetraazacyclododecane is nitrogen-rich, enabling metal coordination, unlike the oxygen-centric reactivity of this compound .

Table 2: Application and Hazard Comparison

Compound Primary Applications Environmental Hazards (Water flea EC₅₀) Human Hazards (Inhalation LC₅₀)
This compound Fragrances, polymer precursors 22.8 mg/L >4.53 mg/L
Cyclododecane Solvent, temporary binder in art conservation No data No data
Cyclododecanone DDDA and laurolactam synthesis Not reported Not reported
1,4,7,10-Tetraazacyclododecane Pharmaceutical chelating agents Not reported Acute toxicity data unavailable

Key Observations :

  • This compound exhibits higher aquatic toxicity (EC₅₀ = 22.8 mg/L) compared to another cyclododecane derivative (EC₅₀ = 61.56 mg/L), necessitating stringent environmental safety protocols .

Properties

CAS No.

15229-79-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

cyclododeca-4,8-dien-1-one

InChI

InChI=1S/C12H18O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h2,4-5,7H,1,3,6,8-11H2

InChI Key

AZSAUMXEXMBZBS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=CCCC(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The homogenizing plate serves to back up the reaction mixture before entry into the tube bundle, in order, for example, to achieve a defined pressure drop of 100-200 mbar, for example in the reaction of 1,5,9-cyclododecatriene with dinitrogen monoxide to give cyclododeca-4,8-dienone. This example relates to a specific embodiment; in principle, it is possible to provide pressure drops of 0.01 bar to 10 bar, provided that, in principle, the pressure drop is defined essentially by the homogenizing plate and, by virtue of the pressure drop, homogeneous through-flow (with regard to the throughput) over the cross section of the tube bundle (especially at the feed end) results from the operating parameters and the flow properties of the homogenizing plate. The pressure drop is determined to a crucial degree by the operating parameter range (pressure, temperature, flow rate), which in turn depends significantly on the conversion reaction to be performed. The invention shall not be restricted to the reaction of 1,5,9-cyclododecatriene with dinitrogen monoxide; instead, the invention is suitable for performing a multitude of various conversions and reactions. Preferably, each of the holes of the homogenizing plate is arranged opposite exactly one inlet of a corresponding tube of the tube bundle. Instead of or in combination with the homogenizing plate, homogenization, which is provided by controlled backup of the reaction mixture in the feed hood before entry into the tube bundle, can also be accomplished by providing internals at the feed end of the tube bundle, or else restrictors which narrow the tube inlet in a controlled manner. Such restrictor elements can be secured, for example, by means of screw connections on or in the particular tube inlet; the restrictors provided here may, for example, be screw heads. In this case, each screw head partly covers exactly one tube inlet of a tube. The screw head can be provided with holes, for example when the screw head completely covers the tube inlet. In addition, differences in the form of the screw head or of the restrictor compared to the form of the internal cross section of the tube can reduce the tube inlet at the feed end in a defined manner.
Name
1,5,9-cyclododecatriene
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reactant
Reaction Step One
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